molecular formula C8H9NOS B2900289 N-Methyl-4-sulfanylbenzamide CAS No. 187160-34-5

N-Methyl-4-sulfanylbenzamide

Cat. No.: B2900289
CAS No.: 187160-34-5
M. Wt: 167.23
InChI Key: KTZGYZKFDFVATO-UHFFFAOYSA-N
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Description

4-Mercapto-N-methylbenzamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a mercapto group (-SH) attached to the benzene ring and an amide group (-CONH-) with a methyl substitution on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-sulfanylbenzamide typically involves the reaction of benzamide derivatives with thiol-containing reagents. One common method includes the reaction of N-methylbenzamide with thiourea in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Mercapto-N-methylbenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

    N-Methylbenzamide: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    N,N-Dimethylbenzamide: Contains an additional methyl group on the nitrogen, altering its chemical properties and reactivity.

    4-Methoxybenzamide:

Uniqueness: 4-Mercapto-N-methylbenzamide is unique due to the presence of both the mercapto and amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

N-methyl-4-sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGYZKFDFVATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187160-34-5
Record name N-methyl-4-sulfanylbenzamide
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